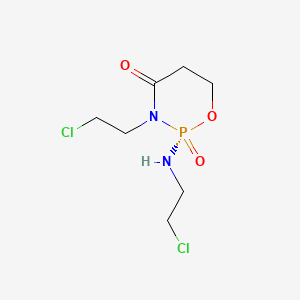

4-Ketoifosfamide, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ketoifosfamide, (S)-: is a metabolite of ifosfamide, a nitrogen mustard alkylating agent used in chemotherapy for the treatment of various cancers. This compound is highly reactive and introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning . It is known for its potential use as an antineoplastic agent, although it may exhibit toxic properties, including carcinogenic, mutagenic, teratogenic, and immunosuppressant actions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ketoifosfamide, (S)- involves the hydroxylation of ifosfamide at the ring carbon atom 4 to form the unstable intermediate 4-hydroxyifosfamide. This intermediate rapidly degrades to form 4-Ketoifosfamide . The reaction conditions typically involve the use of cytochrome P450 enzymes in the liver .

Industrial Production Methods: Industrial production methods for 4-Ketoifosfamide, (S)- are not well-documented in the literature. the synthesis likely follows similar pathways as those used in laboratory settings, involving enzymatic hydroxylation and subsequent degradation.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ketoifosfamide, (S)- undergoes various chemical reactions, including:

Oxidation: Conversion of ifosfamide to 4-hydroxyifosfamide and subsequently to 4-Ketoifosfamide.

Reduction: Potential reduction reactions involving the carbonyl group.

Substitution: Alkylation reactions where alkyl radicals are introduced into biologically active molecules.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes in the liver.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Alkylating agents.

Major Products Formed:

4-Hydroxyifosfamide: An unstable intermediate.

4-Ketoifosfamide: The stable product formed from the degradation of 4-hydroxyifosfamide.

Aplicaciones Científicas De Investigación

Chemistry: 4-Ketoifosfamide, (S)- is used in studies related to alkylating agents and their reactivity with biological molecules .

Biology: Research focuses on its interactions with DNA and proteins, leading to the inhibition of cellular functions .

Medicine: It is studied for its potential use in chemotherapy for treating various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteocarcinoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .

Industry: While its industrial applications are limited, it may be used in the development of new chemotherapeutic agents.

Mecanismo De Acción

4-Ketoifosfamide, (S)- exerts its effects by introducing alkyl radicals into biologically active molecules, thereby preventing their proper functioning . The molecular targets include DNA and proteins, leading to the inhibition of cellular replication and function. The compound is activated via the cytochrome P450 enzymatic system in the liver, forming 4-hydroxyifosfamide, which then degrades to 4-Ketoifosfamide .

Comparación Con Compuestos Similares

Ifosfamide: The parent compound from which 4-Ketoifosfamide is derived.

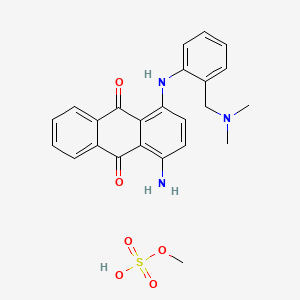

Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.

Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.

Uniqueness: 4-Ketoifosfamide, (S)- is unique due to its specific formation from ifosfamide and its highly reactive nature, which allows it to introduce alkyl radicals into biologically active molecules . This property makes it a potent antineoplastic agent, although its toxicity limits its use.

Propiedades

Número CAS |

84681-42-5 |

|---|---|

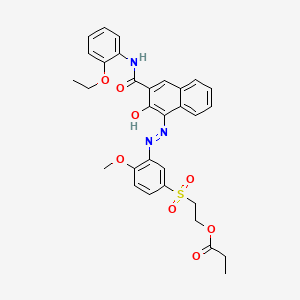

Fórmula molecular |

C7H13Cl2N2O3P |

Peso molecular |

275.07 g/mol |

Nombre IUPAC |

(2R)-3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13)/t15-/m1/s1 |

Clave InChI |

PEZLCTIXHCOEOG-OAHLLOKOSA-N |

SMILES isomérico |

C1CO[P@@](=O)(N(C1=O)CCCl)NCCCl |

SMILES canónico |

C1COP(=O)(N(C1=O)CCCl)NCCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)

![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)